6-Hydroxy-2-methylnicotinonitrile

Catalog No.
S729902
CAS No.
41877-40-1
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Hydroxy-2-methylnicotinonitrile

CAS Number

41877-40-1

Product Name

6-Hydroxy-2-methylnicotinonitrile

IUPAC Name

2-methyl-6-oxo-1H-pyridine-3-carbonitrile

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c1-5-6(4-8)2-3-7(10)9-5/h2-3H,1H3,(H,9,10)

InChI Key

BZFYYPFFELGRLN-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=O)N1)C#N

Canonical SMILES

CC1=C(C=CC(=O)N1)C#N

6-Hydroxy-2-methylnicotinonitrile is a chemical compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. It features a hydroxyl group at the 6-position and a methylene group at the 2-position of the pyridine ring, along with a nitrile functional group. This compound is part of the nicotinonitrile family, which are derivatives of nicotine that have garnered interest due to their potential biological activities and applications in various fields, including pharmaceuticals and agriculture.

The chemistry of 6-hydroxy-2-methylnicotinonitrile involves several key reactions:

  • Condensation Reactions: This compound can participate in condensation reactions with carbonyl compounds to form imines or other derivatives. The presence of the hydroxyl and nitrile groups allows for diverse reactivity patterns, including nucleophilic attacks and electrophilic additions.
  • Hydrolysis: Under acidic or basic conditions, the nitrile group may undergo hydrolysis to yield corresponding carboxylic acids or amides, which can further react with other nucleophiles.
  • Reduction Reactions: The nitrile group can also be reduced to primary amines or aldehydes, depending on the reducing agent used.

These reactions highlight its versatility in synthetic organic chemistry, making it a valuable intermediate for creating more complex chemical structures.

Research indicates that 6-hydroxy-2-methylnicotinonitrile exhibits notable biological activities:

  • Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various bacterial strains, making it a candidate for developing new antibiotics .
  • Inhibition of Enzymatic Activity: It has been reported to inhibit certain enzymes that are crucial in metabolic pathways, potentially affecting cellular processes and signaling pathways .
  • Pharmacological

The synthesis of 6-hydroxy-2-methylnicotinonitrile can be achieved through several methods:

  • Cyclization Reactions: One common approach involves cyclizing appropriate precursors containing both hydroxyl and nitrile functionalities under acidic conditions.
  • Multicomponent Reactions: Another method includes the use of multicomponent reactions where aldehydes, amines, and nitriles are combined to form the desired product in one pot, enhancing efficiency and yield .
  • Functional Group Transformations: Starting from simpler nicotinonitrile derivatives, selective functional group transformations can yield 6-hydroxy-2-methylnicotinonitrile through processes such as hydroxylation followed by nitrilation.

6-Hydroxy-2-methylnicotinonitrile has various applications across different fields:

  • Pharmaceutical Industry: It is explored for its potential use in drug development due to its biological activity against pathogens and its ability to interact with biological targets.
  • Agriculture: This compound may serve as a plant growth regulator or pesticide, contributing to enhanced crop yields and resistance against pathogens .
  • Chemical Synthesis: As an intermediate in organic synthesis, it plays a role in creating more complex molecules used in various industrial applications.

Interaction studies involving 6-hydroxy-2-methylnicotinonitrile focus on its binding affinity to biological targets:

  • Receptor Binding Studies: Research has indicated that this compound may bind to nicotinic receptors, influencing neurotransmitter release and potentially affecting cognitive functions .
  • Enzyme Inhibition Assays: Various assays have demonstrated its capability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Similar Compounds

Several compounds share structural similarities with 6-hydroxy-2-methylnicotinonitrile. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
6-Hydroxy-2,4-dimethylnicotinonitrileAdditional methyl group at position 4Enhanced lipophilicity
4-HydroxynicotinonitrileHydroxyl group at position 4Different receptor interaction profile
NicotineParent compound with similar structureKnown stimulant effects

These compounds are compared based on their unique properties and potential applications. The presence of additional functional groups or variations in their structure can significantly influence their biological activity and chemical reactivity.

Wikipedia

2-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Dates

Last modified: 08-15-2023

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